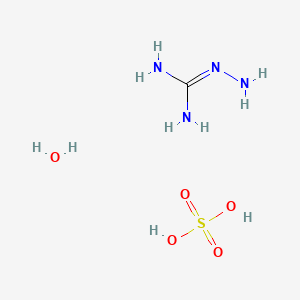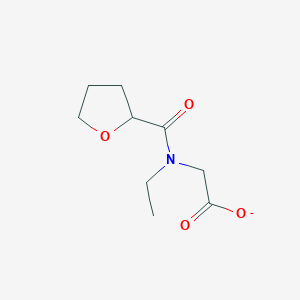
Pimagedine monosulfate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoguanidine sulfate monohydrate is a chemical compound with the empirical formula C₂H₁₆N₈O₅S. It is an ionic compound consisting of two aminoguanidium cations, one sulfate anion, and one crystal water molecule. This compound crystallizes in the orthorhombic system with space group Pnma . Aminoguanidine sulfate monohydrate is known for its stability, which is attributed to the electrostatic forces and hydrogen bonds that interconnect its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The single crystal of aminoguanidine sulfate monohydrate can be obtained through a process involving X-ray diffraction analysis . The compound is synthesized by reacting aminoguanidine with sulfuric acid in the presence of water. The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of aminoguanidine sulfate monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aminoguanidine sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Aminoguanidine sulfate monohydrate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoguanidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Aminoguanidine sulfate monohydrate has a wide range of scientific research applications:
Mecanismo De Acción
Aminoguanidine sulfate monohydrate exerts its effects through several mechanisms:
Inhibition of Advanced Glycosylation End Products (AGEs): Aminoguanidine inhibits the formation of AGEs, which are associated with the pathogenesis of diabetes complications and cardiovascular changes in aging.
Inhibition of Nitric Oxide Synthase: The compound inhibits nitric oxide synthase, particularly the inducible isoform, which is involved in the production of large quantities of nitric oxide in response to cytokines.
Inhibition of Diamine Oxidase: Aminoguanidine inhibits diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine.
Comparación Con Compuestos Similares
Aminoguanidine sulfate monohydrate can be compared with other similar compounds, such as:
Hydrazine: Both aminoguanidine and hydrazine exhibit dibasic character and form cationic salts.
Aminoguanidine Derivatives: Various aminoguanidine derivatives, such as aminoguanidinium salts of carboxylic acids, have been studied for their structural and thermal properties.
Propiedades
Número CAS |
540466-64-6 |
|---|---|
Fórmula molecular |
CH10N4O5S |
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
2-aminoguanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
Clave InChI |
CZZHJQQLODKQEU-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(N)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)




